molecular formula C10H5BrN2 B1281291 6-Bromoquinoline-2-carbonitrile CAS No. 65185-41-3

6-Bromoquinoline-2-carbonitrile

Cat. No.: B1281291
CAS No.: 65185-41-3
M. Wt: 233.06 g/mol
InChI Key: BXWLFCFYDFRSPE-UHFFFAOYSA-N
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Scientific Research Applications

6-Bromoquinoline-2-carbonitrile is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Safety and Hazards

6-Bromoquinoline-2-carbonitrile is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Future Directions

The future directions of 6-Bromoquinoline-2-carbonitrile are not specified in the available resources. Given its use in proteomics research, it may have potential applications in the study of protein function and interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of quinoline-2-carbonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromoquinoline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoquinoline-2-carbonitrile is unique due to the presence of both bromine and cyano groups, which enhance its reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows for a broader range of modifications and interactions with molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

6-bromoquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWLFCFYDFRSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495747
Record name 6-Bromoquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65185-41-3
Record name 6-Bromoquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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